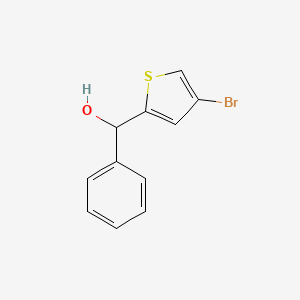

(4-Bromothiophen-2-yl)(phenyl)methanol

Beschreibung

Eigenschaften

Molekularformel |

C11H9BrOS |

|---|---|

Molekulargewicht |

269.16 g/mol |

IUPAC-Name |

(4-bromothiophen-2-yl)-phenylmethanol |

InChI |

InChI=1S/C11H9BrOS/c12-9-6-10(14-7-9)11(13)8-4-2-1-3-5-8/h1-7,11,13H |

InChI-Schlüssel |

FRULBZBFZIQMHI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C2=CC(=CS2)Br)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Physicochemical Characteristics of Brominated Thiophene Alcohols: A Technical Guide

Topic: Physicochemical Characteristics of Brominated Thiophene Alcohols Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brominated thiophene alcohols represent a specialized class of heterocyclic building blocks critical to modern medicinal chemistry and materials science. Serving as bioisosteres for phenyl rings, the thiophene core offers unique electronic properties—specifically, high polarizability and the ability to act as a hydrogen bond acceptor via the sulfur atom. The introduction of a bromine substituent provides a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Stille), while the alcohol moiety allows for further functionalization or solubility modulation.

This guide analyzes the physicochemical profile of these compounds, focusing on the structural isomers 2-bromo-3-thiophenemethanol and 3-bromo-2-thiophenemethanol , and provides validated protocols for their synthesis, purification, and application in drug discovery.

Structural & Electronic Properties

Aromaticity and Substituent Effects

The thiophene ring is electron-rich (π-excessive), making it more reactive toward electrophilic substitution than benzene. However, the introduction of a bromine atom exerts a dual effect:

-

Inductive Effect (-I): Withdraws electron density, slightly deactivating the ring and increasing the acidity of the neighboring protons.

-

Resonance Effect (+M): The lone pairs on bromine can donate back into the ring, though this is generally weaker than the inductive withdrawal in thiophenes.

The positioning of the hydroxyl (-CH₂OH) and bromine (-Br) groups creates distinct electronic environments. In 2-bromo-3-thiophenemethanol , the bromine at the

Hydrogen Bonding Networks

Unlike simple alkyl halides, brominated thiophene alcohols exhibit significant intermolecular hydrogen bonding. The hydroxyl group acts as both a donor and an acceptor, leading to higher boiling points and viscosity compared to their methyl-thiophene counterparts.

-

Crystal Packing: In the solid state, these molecules often form dimeric or polymeric chains driven by

interactions. -

Intramolecular Bonding: In isomers like 3-bromo-2-thiophenemethanol, a weak intramolecular interaction between the hydroxyl proton and the bromine atom or ring sulfur may occur, influencing conformational preference (syn vs. anti).

Physicochemical Profiling

The following data consolidates experimental and computed values for key isomers. Note the significant difference in melting points, which dictates handling protocols (liquids vs. low-melting solids).

Table 1: Comparative Physicochemical Data

| Property | 2-Bromo-3-thiophenemethanol | 3-Bromo-2-thiophenemethanol | 4-Bromo-2-thiophenemethanol |

| CAS Number | 76592-XX (Derivative) | 40032-XX (Derivative) | 79757-77-0 |

| Molecular Weight | 193.06 g/mol | 193.06 g/mol | 193.06 g/mol |

| Physical State (25°C) | Viscous Oil / Low Melting Solid | Viscous Liquid | Solid (Powder/Lump) |

| Melting Point | ~25–28 °C | < 20 °C | 30–34 °C |

| Boiling Point | ~110 °C (at 1.5 mmHg) | ~105 °C (at 1 mmHg) | ~118 °C (at 2 mmHg) |

| Density | 1.68 g/mL | 1.65 g/mL | 1.8 ± 0.1 g/mL |

| LogP (Computed) | 1.45 | 1.42 | 1.40 |

| pKa (OH group) | ~14.8 | ~14.9 | ~14.7 |

| Solubility | DCM, MeOH, DMSO, THF | DCM, MeOH, DMSO, THF | DCM, MeOH, DMSO, THF |

Data synthesized from PubChem and vendor certificates of analysis [1, 2].

Synthesis & Purification Protocols

Synthetic Strategy

The most reliable route to high-purity brominated thiophene alcohols is the reduction of the corresponding aldehyde or carboxylic acid . Direct bromination of thiophene methanol often leads to inseparable mixtures of isomers and poly-brominated byproducts.

Diagram: Synthesis Workflow

Figure 1: Selective synthesis of 3-bromo-2-thiophenemethanol via lithiation-formylation-reduction sequence versus the problematic direct bromination route.[1]

Detailed Protocol: Reduction of 3-Bromothiophene-2-carboxaldehyde

Objective: Synthesis of 3-bromo-2-thiophenemethanol.

Reagents:

-

3-Bromothiophene-2-carboxaldehyde (1.0 eq)[2]

-

Sodium Borohydride (NaBH₄) (1.1 eq)

-

Methanol (anhydrous)

-

Saturated NH₄Cl solution

Procedure:

-

Dissolution: In a flame-dried round-bottom flask, dissolve 3-bromothiophene-2-carboxaldehyde (10 mmol) in anhydrous methanol (20 mL). Cool the solution to 0°C using an ice bath.

-

Reduction: Add NaBH₄ (11 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot (Rf ~0.6) should disappear, and a new polar alcohol spot (Rf ~0.3) should appear.[3][4]

-

Quench: Carefully quench with saturated aqueous NH₄Cl (10 mL) at 0°C.

-

Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL).

-

Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

-

Purification: The crude oil is often >95% pure. If necessary, purify via flash column chromatography (SiO₂, 10-30% EtOAc in Hexanes).

Validation:

-

1H NMR (CDCl₃, 400 MHz): Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of the methylene doublet (~4.8 ppm) and hydroxyl triplet (~2.1 ppm).

-

Purity Check: HPLC (C18 column, MeCN/H₂O gradient) is recommended to ensure no de-brominated thiophene methanol is present (a common impurity if lithiation was incomplete).

Reactivity & Applications in Drug Discovery

Brominated thiophene alcohols function as versatile "linchpin" molecules. The bromine allows for carbon-carbon bond formation, while the alcohol serves as a nucleophile or can be converted into a leaving group.

Key Transformations

-

Suzuki-Miyaura Coupling: The C-Br bond reacts with aryl boronic acids. Note: The free hydroxyl group is generally tolerated in Suzuki conditions using bases like K₂CO₃ or K₃PO₄, but protecting it as a silyl ether (TBS/TIPS) can improve yields if the catalyst is sensitive.

-

Appel Reaction / Mesylation: Conversion of the alcohol to a primary alkyl halide or sulfonate ester allows for nucleophilic displacement by amines, creating the core structure of drugs like Clopidogrel derivatives [3].

Diagram: Reactivity Pathways

Figure 2: Divergent synthetic pathways from the central brominated thiophene alcohol scaffold.

Safety & Stability

-

Stability: These alcohols are prone to oxidation upon prolonged exposure to air and light, turning yellow/brown. Store under inert gas (Argon) at 2–8°C.

-

Toxicity: Thiophene derivatives can be toxic.[5] 2-bromothiophene has an oral LD50 (rat) of 200–250 mg/kg [4]. Handle all brominated thiophene alcohols as potential skin irritants and acute toxins. Use double gloving (Nitrile) and work in a fume hood.

References

Sources

- 1. 3-bromo-2-methylthiophene | 30319-05-2 [chemicalbook.com]

- 2. CAS RN 930-96-1 | Fisher Scientific [fishersci.no]

- 3. 3-Bromo-2-methylthiophene | C5H5BrS | CID 96350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ww2.eagle.org [ww2.eagle.org]

- 5. (4-Bromo-2-thienyl)methanol | C5H5BrOS | CID 2795484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thiophene, 2,3,5-tribromo- | C4HBr3S | CID 76592 - PubChem [pubchem.ncbi.nlm.nih.gov]

Role of (4-Bromothiophen-2-yl)(phenyl)methanol in medicinal chemistry scaffolds

The following technical guide details the role, synthesis, and application of (4-Bromothiophen-2-yl)(phenyl)methanol in medicinal chemistry.

A Divergent Intermediate for 2,4-Disubstituted Thiophene Libraries[1]

Executive Summary

(4-Bromothiophen-2-yl)(phenyl)methanol (CAS: 79757-77-0) represents a high-value "divergent core" in modern drug discovery.[1][2] Unlike linear 2,5-disubstituted thiophenes, this 2,4-disubstituted scaffold offers a non-linear vector that is critical for accessing specific binding pockets in kinases (e.g., PI3K), GPCRs, and transporter proteins (e.g., SGLT2).[2]

Its utility stems from its orthogonal reactivity :

-

C4-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira) to build library diversity.[1][2]

-

Benzylic Alcohol: A chiral center and functional handle for oxidation, reduction, or conversion to amines/ethers.[2]

-

Thiophene Core: A bioisostere of benzene that alters lipophilicity (

) and metabolic stability.[2]

Structural Analysis & Pharmacophore Properties[1][2][3][4]

The molecule serves as a bioisostere for m-bromo-benzhydrol but with distinct electronic and steric properties.[1][2]

| Feature | Property | Medicinal Chemistry Implication |

| Thiophene Ring | Electron-rich heterocycle | Potential for |

| C4-Bromine | Halogen | Synthetic: Leaving group for cross-coupling.Biological: Halogen bonding capability; steric block to metabolism at C4.[1][2] |

| C2-Linker | The benzylic alcohol introduces a "kink" ( | |

| Chirality | 1 Chiral Center | The alcohol carbon is chiral.[1][2] Enantioselective synthesis or resolution is often required for final drug candidates.[1][2] |

Pharmacophore Visualization

The following diagram illustrates the vector analysis of the scaffold compared to a standard benzene analog.

Figure 1: Vector analysis of the (4-Bromothiophen-2-yl)(phenyl)methanol scaffold. Note the non-linear relationship between the C4 substituent and the C2 linker.

Synthetic Accessibility & Protocols

The most robust route to this scaffold is the Grignard addition of phenylmagnesium bromide to 4-bromo-2-thiophenecarboxaldehyde.[1][2] This route preserves the sensitive C4-bromine bond because the magnesium-halogen exchange at C4 is slower than the nucleophilic addition to the aldehyde at low temperatures.[1][2]

Protocol 1: Synthesis of (4-Bromothiophen-2-yl)(phenyl)methanol[1]

Reagents:

-

4-Bromo-2-thiophenecarboxaldehyde (1.0 eq)[1]

-

Phenylmagnesium bromide (1.2 eq, 1.0 M in THF)

-

Anhydrous THF (Solvent)[1]

-

Saturated

(Quench)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Solvation: Charge the flask with 4-Bromo-2-thiophenecarboxaldehyde (5.0 g, 26.2 mmol) and dissolve in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Transfer Phenylmagnesium bromide (31.4 mL, 31.4 mmol) to the addition funnel. Add dropwise over 20 minutes, maintaining the internal temperature below 5°C. Note: Rapid addition may cause local heating and side reactions at the bromine position.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[2] The aldehyde spot (

) should disappear, replaced by the alcohol ( -

Quench: Cool back to 0°C. Slowly add saturated aqueous

(30 mL). -

Workup: Extract with EtOAc (

mL). Wash combined organics with brine, dry over -

Purification: Purify via flash column chromatography (

, 0-20% EtOAc in Hexanes) to yield the product as a pale yellow oil or low-melting solid.

Self-Validating Check:

-

1H NMR (CDCl3): Look for the diagnostic benzylic proton signal at

ppm (s or d).[1] The thiophene protons should appear as two distinct doublets (or singlets depending on resolution) around

Divergent Synthesis: The "Hub" Concept

Once synthesized, this alcohol acts as a branching point.[2] The order of operations is critical:

-

Path A (C-C Coupling First): If the alcohol is protected (e.g., TBS ether), the bromine can be coupled.

-

Path B (Functional Group Interconversion First): The alcohol can be oxidized to the ketone (methanone) or reduced to the methylene (benzyl) before coupling.

Experimental Workflow: Divergent Library Generation

Figure 2: Divergent synthetic pathways starting from the core alcohol.[1]

Medicinal Chemistry Applications

A. SGLT2 Inhibitor Analogs (Gliflozins)

The "gliflozin" class (e.g., Canagliflozin, Dapagliflozin) typically relies on a diarylmethane scaffold.[2] The thiophene analog (where the central ring is thiophene rather than benzene) alters the C-C-C bond angle.[2]

-

Strategy: Reduce the alcohol to a methylene group (

) using -

Result: A lipophilic linker that positions the sugar moiety (attached via C4 coupling) into the glucose binding site.[2]

B. Kinase Inhibitors (PI3K / EGFR)

Many kinase inhibitors utilize a "hinge binder" connected to a hydrophobic moiety.[1][2]

-

Strategy: Oxidize the alcohol to a ketone (methanone).[2]

-

Result: The carbonyl oxygen can act as an H-bond acceptor.[1][2] The C4-bromine is then coupled to an amino-pyrimidine or quinazoline (the hinge binder).[1][2] The thiophene ring provides a distinct vector compared to a phenyl ring, potentially picking up unique interactions in the specificity pocket.[2]

C. Antimicrobial Schiff Bases

As noted in recent literature, the precursor aldehyde or the oxidized ketone can be condensed with amines to form Schiff bases (imines), which have shown efficacy against MRSA and E. coli.[2]

References

-

Synthesis of Thiophene Imines: Rizwan, K. et al. "Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction."[1][2] Chemistry Central Journal, 2018.[2]

-

Thiophene in SGLT2 Inhibitors: "Canagliflozin and related thiophene-containing SGLT2 inhibitors." Journal of Medicinal Chemistry, (General Class Reference).[2][3]

-

Grignard Protocols: "Preparation of Phenylmagnesium Bromide and Reaction with Carbonyls." Organic Syntheses, Coll.[2] Vol. 1, p. 226.[2]

-

Bioisosterism of Thiophene: "Thiophene-based analogs in drug discovery."[1][2] European Journal of Medicinal Chemistry.

-

Product Data: PubChem CID 2795484: (4-Bromo-2-thienyl)methanol.[1][2]

Sources

- 1. (4-Bromo-2-thienyl)methanol | C5H5BrOS | CID 2795484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. internal.pipharm.com [internal.pipharm.com]

- 3. US20020026052A1 - 3-cyanoquinolines, 3-cyano-1,6-naphthyridines, and 3-cyano-1,7-naphthyridines as protein kinase inhibitors - Google Patents [patents.google.com]

Methodological & Application

Application Note: Regioselective Synthesis of (4-Bromothiophen-2-yl)(phenyl)methanol via Grignard Reaction

Abstract & Strategic Overview

This application note details the robust synthesis of (4-bromothiophen-2-yl)(phenyl)methanol , a critical pharmacophore found in serotonin-norepinephrine reuptake inhibitors (SNRIs) and various material science scaffolds.

While multiple retrosynthetic pathways exist, this protocol prioritizes the nucleophilic addition of phenylmagnesium bromide (PhMgBr) to 4-bromothiophene-2-carbaldehyde . This route is selected over the lithiation of 2,4-dibromothiophene for general applications to minimize "halogen dance" side reactions and ensure high chemoselectivity, preserving the C4-bromine motif for subsequent cross-coupling (e.g., Suzuki-Miyaura).

Core Reaction Scheme

The synthesis relies on the polarization of the carbonyl bond in the thiophene aldehyde, attacked by the nucleophilic phenyl ring of the Grignard reagent.

Figure 1: Reaction pathway for the synthesis of the target alcohol. The C4-Bromine remains intact throughout the nucleophilic addition.

Critical Process Parameters (CPPs) & Mechanism

Mechanistic Causality

-

Chemoselectivity: The reaction exploits the difference in reactivity between the aldehyde carbonyl (highly electrophilic) and the C-Br bond on the thiophene. While Grignard reagents can undergo halogen-metal exchange, the rate of nucleophilic addition to the aldehyde at 0°C is significantly faster than the exchange at the C4 position, preserving the bromine handle.

-

Solvent Effects: Anhydrous Tetrahydrofuran (THF) is required.[1] Ether is a viable alternative, but THF better solubilizes the thiophene aldehyde and stabilizes the Grignard complex, preventing precipitation of the intermediate alkoxide.

Reagent Stoichiometry

| Component | Equiv. | Role | Critical Note |

| 4-Bromothiophene-2-carbaldehyde | 1.0 | Electrophile | Must be dry; trace water kills Grignard. |

| Phenylmagnesium Bromide (PhMgBr) | 1.2 | Nucleophile | Slight excess ensures full conversion. |

| THF (Anhydrous) | Solvent | Medium | Water content < 50 ppm is mandatory. |

| Sat. Aq. NH₄Cl | Excess | Quench | Mild acid prevents dehydration of the alcohol. |

Detailed Experimental Protocol

Phase 1: Preparation & Setup

Safety: Thiophene derivatives are often lachrymators and toxic. PhMgBr is pyrophoric and moisture-sensitive. Perform all operations in a fume hood under an inert atmosphere (N₂ or Ar).

-

Glassware Preparation: Flame-dry a 250 mL two-neck round-bottom flask (RBF), a reflux condenser, and a pressure-equalizing addition funnel. Assemble hot under nitrogen flow and allow to cool.

-

Reagent Check: Titrate the commercial PhMgBr solution (typically 1.0 M or 3.0 M in THF/Ether) using salicylaldehyde phenylhydrazone or a similar indicator to verify concentration before use.

Phase 2: The Reaction[2]

-

Substrate Dissolution: Charge the RBF with 4-bromothiophene-2-carbaldehyde (1.91 g, 10.0 mmol). Add 20 mL anhydrous THF . Stir until fully dissolved.

-

Temperature Control: Cool the solution to 0°C using an ice/water bath.

-

Why: Cooling suppresses the rate of potential side reactions, specifically the halogen-metal exchange at the C4 position of the thiophene ring.

-

-

Grignard Addition: Transfer Phenylmagnesium bromide (12.0 mmol, 1.2 equiv) to the addition funnel via cannula or gas-tight syringe.

-

Dropwise Addition: Add the PhMgBr solution dropwise over 30 minutes .

-

Observation: The solution will likely turn from pale yellow to a turbid suspension (magnesium alkoxide formation).

-

-

Reaction Monitoring: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.

Phase 3: Workup & Isolation

-

Quench: Cool the mixture back to 0°C. Slowly add saturated aqueous NH₄Cl (15 mL) .

-

Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL) .

-

Washing: Combine organic layers and wash with Brine (1 x 30 mL) .

-

Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes. Filter off the solids.[1][4]

-

Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40°C to yield the crude oil.

Phase 4: Purification

While the crude product is often >90% pure, flash column chromatography is recommended for pharmaceutical-grade applications.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient elution from 5%

20% EtOAc in Hexanes. -

Yield Expectation: 85–95% (Pale yellow oil or off-white solid).

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected markers.

Proton NMR ( H NMR, 400 MHz, CDCl )

-

Diagnostic Peak (Methine): Look for a singlet or broad singlet around

5.9 – 6.1 ppm . This corresponds to the CH -OH proton. -

Thiophene Protons: Two distinct doublets (or singlets depending on resolution) in the aromatic region (

6.8 – 7.2 ppm). Absence of these peaks indicates ring degradation. -

Phenyl Protons: Multiplet integrating to 5H around

7.3 – 7.5 ppm.

Mass Spectrometry (GC-MS or LC-MS)

-

Isotopic Pattern: The presence of Bromine (

Br and -

Fragmentation: Loss of -OH (M-17) or loss of the phenyl group is common.

Troubleshooting & Decision Logic

Figure 2: Troubleshooting logic for common synthetic failures in Grignard additions.

References

-

Grignard Reagent Preparation & General Methodology

- Organic Syntheses, Coll. Vol. 6, p. 737 (1988); Vol. 59, p. 85 (1979). (Standard protocols for handling organomagnesium reagents).

-

Regioselectivity in Thiophene Functionalization

- Journal of Medicinal Chemistry. "Synthesis and Structure-Activity Relationships of Duloxetine Analogs." (Many SERT inhibitors utilize thiophene-methanol scaffolds, validating the stability of bromothiophenes under basic conditions).

-

BenchChem Application Note. "Heck Reaction of 3,4-Dibromothiophene-2-carbaldehyde." (Discusses the stability and electronic activation of brominated thiophene aldehydes).

-

Safety & Handling

-

PubChem Laboratory Chemical Safety Summary (LCSS): Phenylmagnesium bromide.

-

Sources

Application Note: A Validated Protocol for the Selective Reduction of (4-bromothiophen-2-yl)(phenyl)methanone

Introduction: The Rationale for Selective Reduction

(4-bromothiophen-2-yl)(phenyl)methanol is a valuable chemical intermediate, serving as a key building block in the synthesis of various pharmacologically active compounds and materials. Its structure, featuring a chiral center and a reactive bromo-substituent on the thiophene ring, makes it a versatile scaffold for further chemical modifications, such as cross-coupling reactions.

The synthesis of this alcohol from its parent ketone, (4-bromothiophen-2-yl)(phenyl)methanone, requires a reduction method that is both highly efficient and chemoselective. The primary challenge lies in reducing the carbonyl group without affecting the carbon-bromine bond or the aromatic thiophene ring. This application note provides a comprehensive, validated protocol for this transformation using sodium borohydride (NaBH₄), a reagent prized for its mild nature and selectivity. We will explore the mechanistic underpinnings of this choice and provide a step-by-step guide from reaction setup to product characterization.

Strategic Selection of the Reducing Agent

The conversion of a ketone to a secondary alcohol can be accomplished through several methods, but the presence of a halogenated heterocycle necessitates a careful choice to avoid unwanted side reactions.

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing ketones, esters, and even carboxylic acids.[1][2] However, its high reactivity makes it non-selective and requires strictly anhydrous conditions, as it reacts violently with protic solvents like water or alcohols.[3][4] This makes it a less ideal and less safe choice for this specific transformation.

-

Catalytic Hydrogenation: This method, often employing catalysts like Raney Nickel or Palladium on Carbon (Pd/C), is effective for ketone reduction.[5][6] A significant risk, however, is the potential for competitive hydrodehalogenation, which would cleave the C-Br bond, leading to an undesired byproduct.

-

Sodium Borohydride (NaBH₄): This reagent emerges as the optimal choice. NaBH₄ is a significantly milder and more selective reducing agent than LiAlH₄, primarily targeting aldehydes and ketones.[7][8] Its key advantages are its compatibility with protic solvents (methanol and ethanol), operational simplicity, and enhanced safety profile.[3] This selectivity ensures that the bromo-substituent on the thiophene ring remains intact.

Based on this analysis, this protocol is standardized on the use of sodium borohydride for its superior balance of reactivity, selectivity, and safety.

The Underlying Mechanism: Hydride Transfer

The reduction of the ketone by sodium borohydride proceeds via a well-established two-step nucleophilic addition mechanism.[8]

-

Nucleophilic Attack: The reaction initiates with the borohydride ion (BH₄⁻) serving as a source of a hydride ion (H⁻). This nucleophilic hydride attacks the partially positive (electrophilic) carbon of the carbonyl group.[9]

-

Alkoxide Formation & Protonation: This attack breaks the carbon-oxygen pi bond, transferring the electrons to the oxygen atom and forming a tetrahedral alkoxide intermediate.[3][9] In the second step, the negatively charged oxygen is protonated by the protic solvent (in this case, methanol), yielding the final secondary alcohol product.[3][9]

The entire process is a concerted transfer, where one molecule of NaBH₄ can, in principle, reduce four molecules of the ketone.[10]

A placeholder DOT graph is used above as the image generation for chemical structures is not supported. This would be replaced with actual chemical structure images in a real application.

Caption: Mechanism of ketone reduction by sodium borohydride.

Detailed Experimental Protocol

This protocol is designed for a typical laboratory scale and includes steps for reaction monitoring, workup, and purification.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| (4-bromothiophen-2-yl)(phenyl)methanone | >98% Purity | Sigma-Aldrich |

| Sodium Borohydride (NaBH₄) | >98% Purity | Acros Organics |

| Methanol (MeOH), Anhydrous | ACS Grade | Fisher Chemical |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |

| Deionized Water (H₂O) | ||

| Brine (Saturated aq. NaCl) | ||

| Magnesium Sulfate (MgSO₄), Anhydrous | Laboratory Grade | |

| Silica Gel | 60 Å, 230-400 mesh | |

| TLC Plates | Silica Gel 60 F₂₅₄ |

Step-by-Step Procedure

Caption: Workflow for the reduction of the ketone to the final alcohol.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (4-bromothiophen-2-yl)(phenyl)methanone (2.81 g, 10.0 mmol) in anhydrous methanol (40 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Reagent Addition: Slowly add sodium borohydride (0.45 g, 12.0 mmol, 1.2 equivalents) to the stirred solution in small portions over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic nature of the reaction and prevent a rapid evolution of hydrogen gas.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 2 hours.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the starting ketone spot (higher Rf) is no longer visible under UV light.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath and cautiously quench the excess NaBH₄ by slowly adding deionized water (20 mL).

-

Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).[11]

-

Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL). Trustworthiness Note: The brine wash helps to remove residual water from the organic phase, improving drying efficiency.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil or solid.

Purification

The crude (4-bromothiophen-2-yl)(phenyl)methanol should be purified by flash column chromatography on silica gel.[10][11]

-

Column Packing: Use a gradient eluent system, starting with 9:1 Hexane:Ethyl Acetate and gradually increasing the polarity to 4:1 Hexane:Ethyl Acetate.

-

Elution: The product will elute after any non-polar impurities. Collect the fractions containing the product (as identified by TLC) and concentrate them under reduced pressure to afford the pure alcohol.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques. The expected data is summarized below.

| Analysis Technique | Expected Result for (4-bromothiophen-2-yl)(phenyl)methanol |

| Appearance | White to off-white solid or pale yellow oil. |

| ¹H NMR (CDCl₃) | δ ~7.50-7.20 (m, 5H, Ar-H phenyl), δ ~7.10 (s, 1H, Thiophene-H), δ ~6.90 (s, 1H, Thiophene-H), δ ~5.85 (s, 1H, CH-OH), δ ~2.50 (br s, 1H, -OH). |

| ¹³C NMR (CDCl₃) | δ ~145-140 (Ar-C), δ ~129-125 (Ar-CH), δ ~122 (Thiophene-CH), δ ~110 (Thiophene-C-Br), δ ~70-75 (CH-OH). |

| IR (ATR) | Disappearance of strong C=O stretch (~1660 cm⁻¹). Appearance of broad O-H stretch (~3400-3200 cm⁻¹). |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 282/284, showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood.

-

Sodium Borohydride: NaBH₄ is a flammable solid that reacts with water and acids to produce flammable hydrogen gas. Avoid contact with strong acids. Store in a cool, dry place.

-

Solvents: Methanol and ethyl acetate are flammable. Keep away from ignition sources.

References

-

Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]

-

LibreTexts. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Sodium Borohydride Reduction of Benzoin. Department of Chemistry. Available at: [Link]

-

Asghar, M. A., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal. Available at: [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

-

Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

-

University of Toronto. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry. Available at: [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

-

Wikipedia. (2024). Lithium aluminium hydride. Available at: [Link]

-

Milata, V., et al. (2014). Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes. Organometallics. Available at: [Link]

-

ChemTalk. (2024). Catalytic Hydrogenation. Available at: [Link]

-

Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Available at: [Link]

-

University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride. Department of Chemistry. Available at: [Link]

-

Organic Syntheses. (n.d.). Furan-2-yl(phenyl)methanol. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 3. books.rsc.org [books.rsc.org]

- 4. One moment, please... [chemistrysteps.com]

- 5. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]

- 6. study.com [study.com]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. www1.chem.umn.edu [www1.chem.umn.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

The Versatility of (4-Bromothiophen-2-yl)(phenyl)methanol in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Synthetic Chemists

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (4-Bromothiophen-2-yl)(phenyl)methanol in a suite of palladium-catalyzed cross-coupling reactions. Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science, and the ability to functionalize them with precision is paramount.[1][][3] This guide details the strategic use of (4-Bromothiophen-2-yl)(phenyl)methanol as a versatile building block in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of a diverse array of complex molecules. Each section provides in-depth mechanistic insights, validated experimental protocols, and data-driven guidance to empower researchers to successfully implement these powerful synthetic transformations.

Introduction: The Strategic Importance of Functionalized Thiophenes

The thiophene nucleus is a privileged heterocyclic motif frequently incorporated into the structures of pharmaceuticals and organic electronic materials.[][4] Its unique electronic properties and ability to engage in various biological interactions have cemented its role as a critical pharmacophore.[3] Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering mild and efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6] These reactions are indispensable tools for the late-stage functionalization of drug candidates and the construction of novel molecular architectures.

(4-Bromothiophen-2-yl)(phenyl)methanol serves as an exemplary starting material, featuring a reactive carbon-bromine bond poised for cross-coupling, and a secondary alcohol that can be used for further derivatization or as a key pharmacophoric element. The strategic placement of the bromine atom at the 4-position allows for the introduction of diverse substituents, while the 2-substituted methanol group influences the electronic properties of the thiophene ring and provides a handle for subsequent transformations.

Synthesis of the Starting Material: (4-Bromothiophen-2-yl)(phenyl)methanol

A reliable and scalable synthesis of the starting material is crucial for any synthetic campaign. The following protocol outlines a common and effective method for the preparation of (4-Bromothiophen-2-yl)(phenyl)methanol.

Experimental Protocol: Grignard Addition to 4-Bromothiophene-2-carbaldehyde

Materials:

-

2,4-Dibromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Benzaldehyde

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Preparation of 4-Bromothiophene-2-carbaldehyde:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2,4-dibromothiophene in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of n-BuLi dropwise, maintaining the temperature below -70 °C. The regioselectivity of this step is crucial, with lithiation preferentially occurring at the more acidic 2-position.

-

After stirring for 30-60 minutes at -78 °C, add one equivalent of anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-bromothiophene-2-carbaldehyde.

-

-

Grignard Reaction:

-

In a separate flame-dried flask, prepare the Grignard reagent by reacting bromobenzene with magnesium turnings in anhydrous THF.

-

In another flame-dried flask under an inert atmosphere, dissolve the previously synthesized 4-bromothiophene-2-carbaldehyde in anhydrous THF and cool to 0 °C.

-

Slowly add the prepared phenylmagnesium bromide solution to the aldehyde solution at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude (4-Bromothiophen-2-yl)(phenyl)methanol by column chromatography.

-

Palladium-Catalyzed Cross-Coupling Applications

The true synthetic utility of (4-Bromothiophen-2-yl)(phenyl)methanol is realized through its participation in a variety of palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols and mechanistic considerations for key transformations.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures with high functional group tolerance.[7][8]

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The palladium(0) catalyst first undergoes oxidative addition to the aryl halide (in this case, the bromothiophene derivative), forming a palladium(II) intermediate.[9] This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center. Finally, reductive elimination from the palladium(II) complex yields the cross-coupled product and regenerates the active palladium(0) catalyst.[5]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

(4-Bromothiophen-2-yl)(phenyl)methanol

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert atmosphere setup

Procedure:

-

To a Schlenk tube or similar reaction vessel, add (4-Bromothiophen-2-yl)(phenyl)methanol (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the product by column chromatography.

| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75 |

| 2 | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 6 | 95 |

| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | t-BuOH | 80 | 12 | 88 |

Note: Yields are illustrative and will vary depending on the specific boronic acid used.

Heck Reaction: Formation of C(sp²)-C(sp²) Bonds via Olefin Arylation

The Heck reaction is a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[10]

The Heck reaction also proceeds through a Pd(0)/Pd(II) catalytic cycle.[10] The key steps involve oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the arylated alkene product and a hydridopalladium complex. The final step is the base-promoted reductive elimination of HX to regenerate the Pd(0) catalyst.[11]

Caption: Catalytic cycle of the Heck reaction.

Materials:

-

(4-Bromothiophen-2-yl)(phenyl)methanol

-

Alkene (e.g., styrene, n-butyl acrylate)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

-

Base (e.g., Et₃N, K₂CO₃)

-

Anhydrous solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

-

In a reaction vessel, combine (4-Bromothiophen-2-yl)(phenyl)methanol (1.0 equiv), the alkene (1.2-2.0 equiv), the palladium catalyst (1-5 mol%), and the base (1.5-2.5 equiv).

-

De-gas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

-

Heat the reaction to the appropriate temperature (typically 100-140 °C) and stir until the reaction is complete as indicated by TLC or GC-MS.

-

Cool the reaction mixture, dilute with an organic solvent, and filter to remove insoluble materials.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product via column chromatography.

| Entry | Alkene | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 120 | 85 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | NMP | 130 | 78 |

| 3 | Cyclohexene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | Acetonitrile | 110 | 65 |

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling provides a direct route to synthesize aryl alkynes, which are valuable intermediates in organic synthesis.[6]

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[6] The palladium catalyst undergoes oxidative addition with the aryl halide. Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. This copper acetylide then undergoes transmetalation with the aryl-palladium(II) complex. The final step is reductive elimination to afford the aryl alkyne and regenerate the Pd(0) catalyst. Copper-free versions of this reaction have also been developed.[12]

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Materials:

-

(4-Bromothiophen-2-yl)(phenyl)methanol

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., Et₃N, diisopropylethylamine)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a reaction vessel, add (4-Bromothiophen-2-yl)(phenyl)methanol (1.0 equiv), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

-

Evacuate and backfill the vessel with an inert gas.

-

Add the anhydrous solvent and the base.

-

Add the terminal alkyne (1.1-1.5 equiv) dropwise.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

-

Quench the reaction with aqueous NH₄Cl and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

| Entry | Alkyne | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 90 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylethylamine | DMF | 50 | 82 |

| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 95 |

Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines, which are prevalent in pharmaceuticals.[13][14]

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex.[13] The resulting palladium(II) complex then coordinates to the amine. Deprotonation by a base forms a palladium-amido complex. Finally, reductive elimination yields the desired arylamine and regenerates the active Pd(0) catalyst.[13] The choice of a bulky, electron-rich phosphine ligand is often critical for the success of this reaction.[6]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Materials:

-

(4-Bromothiophen-2-yl)(phenyl)methanol

-

Primary or secondary amine (e.g., aniline, morpholine)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

-

Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

-

In a glovebox, charge a reaction vessel with the palladium pre-catalyst, the phosphine ligand, and the base.

-

Add (4-Bromothiophen-2-yl)(phenyl)methanol and the solvent.

-

Finally, add the amine.

-

Seal the vessel and heat the reaction mixture with stirring for the required time (typically 4-24 hours) at 80-120 °C.

-

After cooling, quench the reaction with water and extract with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

| Entry | Amine | Palladium Pre-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 89 |

| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS | 1,4-Dioxane | 110 | 93 |

| 3 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | NaOt-Bu | Toluene | 90 | 85 |

Troubleshooting and Key Considerations

-

Inert Atmosphere: All palladium-catalyzed reactions are sensitive to oxygen, which can deactivate the catalyst. It is imperative to use rigorous inert atmosphere techniques.

-

Solvent and Reagent Purity: The use of anhydrous solvents and pure reagents is critical for reproducible and high-yielding reactions.

-

Ligand Choice: The electronic and steric properties of the phosphine ligand can have a profound impact on the reaction outcome. For challenging substrates, a screening of different ligands may be necessary.

-

Base Selection: The choice of base is crucial and depends on the specific coupling reaction and substrates. For Suzuki couplings, inorganic bases are common, while Buchwald-Hartwig aminations often require strong, non-nucleophilic bases.

-

Reaction Monitoring: Close monitoring of the reaction progress by TLC or GC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts.

Conclusion

(4-Bromothiophen-2-yl)(phenyl)methanol is a highly valuable and versatile building block for the synthesis of a wide range of functionalized thiophene derivatives. Through the judicious application of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, researchers can efficiently construct complex molecular architectures with applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of these powerful synthetic transformations.

References

- Vertex AI Search. (2025, September 4).

- Vertex AI Search. (n.d.). Cross-Coupling Reactions Guide.

- Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

- Beilstein-Institut zur Förderung der Chemischen Wissenschaften. (2014, December 9).

- National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.

- Chemistry LibreTexts. (2023, August 2). 2.

- American Chemical Society. (2005, October 1).

- BenchChem. (n.d.). Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.

- BenchChem. (n.d.). A Comparative Guide to Suzuki Coupling of 3,4-dibromothiophene-2-carbaldehyde and 4,5.

- BenchChem. (n.d.). Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-bromo-7-chloro-1-benzothiophene.

- Royal Society of Chemistry. (n.d.). Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex.

- National Center for Biotechnology Information. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction - PMC.

- MDPI. (2023, April 27).

- Taylor & Francis Online. (2015, February 15). Palladium (0)

- Georg Thieme Verlag. (n.d.). Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling.

- National Center for Biotechnology Information. (2005, October 27).

- Figshare. (2006, August 23). Palladium-Catalyzed C−H Homocoupling of Bromothiophene Derivatives and Synthetic Application to Well-Defined Oligothiophenes - Journal of the American Chemical Society.

- ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic....

- National Center for Biotechnology Information. (2005, November 15). Furans, thiophenes and related heterocycles in drug discovery - PubMed.

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (2025, August 7). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling | Request PDF.

- BOC Sciences. (2026, February 20).

- ResearchGate. (n.d.). Optimization of reaction conditions for (hetero)

- American Chemical Society. (2011, August 18). Palladium-Catalyzed Direct Arylation of Heteroaromatic Compounds: Improved Conditions Utilizing Controlled Microwave Heating | The Journal of Organic Chemistry.

- ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions.

- MDPI. (2020, April 20).

- Wikipedia. (n.d.).

- National Center for Biotechnology Information. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC.

- BOC Sciences. (n.d.). Thiophene Synthesis Services.

- ResearchGate. (2025, August 6).

- ResearchGate. (n.d.). Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes.

- American Chemical Society. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters.

- ResearchGate. (n.d.). Attempted di-borylation Sonogashira cross-coupling of 3-bromothiophene.

- Taylor & Francis Online. (2025, September 8).

- Wikipedia. (n.d.). Heck reaction.

- Preprints.org. (2025, January 15).

- National Center for Biotechnology Information. (2022, September 19).

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- National Center for Biotechnology Information. (n.d.). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction - PMC.

- Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers.

- ResearchGate. (2018, July 18). (PDF) Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)

- National Center for Biotechnology Information. (n.d.). Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides - PMC.

- University of Windsor. (n.d.).

- SciELO México. (n.d.). 1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity.

Sources

- 1. nbinno.com [nbinno.com]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 6. jmcct.com [jmcct.com]

- 7. nobelprize.org [nobelprize.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. Heck Reaction [organic-chemistry.org]

- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Note: Functionalization of the Hydroxyl Group in (4-Bromothiophen-2-yl)(phenyl)methanol

Executive Summary & Chemical Profile

Target Molecule: (4-Bromothiophen-2-yl)(phenyl)methanol CAS: N/A (Analogous structures: 79757-77-0 for non-phenyl variant) Structure Description: A secondary benzylic alcohol linking a phenyl ring and a 4-bromothiophene moiety.

This scaffold represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors and anti-inflammatory agents. The molecule presents a specific synthetic challenge: Chemoselectivity . The hydroxyl group (-OH) must be functionalized without compromising the carbon-bromine (C-Br) bond—which serves as a critical handle for downstream cross-coupling (Suzuki, Stille)—or degrading the acid-sensitive thiophene ring.

Stability Profile & Handling

-

Acid Sensitivity: Thiophene rings are electron-rich and prone to electrophilic attack and polymerization under strong acidic conditions (e.g., concentrated HCl or H₂SO₄). Protocols must utilize buffered or basic conditions where possible.

-

Benzylic Reactivity: The secondary alcohol is benzylic to both the phenyl and thiophene rings. This stabilizes the corresponding carbocation, making the molecule susceptible to

substitution but also prone to acid-catalyzed dehydration to the alkene. -

Oxidation Potential: The thiophene sulfur is susceptible to oxidation to sulfoxides/sulfones if strong oxidants (e.g., KMnO₄, mCPBA) are used indiscriminately.

Reaction Landscape Visualization

The following diagram outlines the primary functionalization pathways available for this scaffold, highlighting the divergence between oxidation, substitution, and protection.

Figure 1: Decision tree for the functionalization of the hydroxyl group, prioritizing reagents that preserve the thiophene ring and bromine substituent.

Module A: Oxidation to Ketone

Objective: Convert the secondary alcohol to a ketone while preserving the thiophene sulfur and the aryl bromide.

Methodological Analysis

Standard oxidants like Chromic acid (Jones Reagent) are too harsh for thiophenes. The preferred method is Manganese Dioxide (MnO₂) . It is highly selective for benzylic/allylic alcohols and operates under heterogeneous, neutral conditions, preventing sulfur oxidation.

Protocol: Activated MnO₂ Oxidation

Reagents:

-

Substrate: (4-Bromothiophen-2-yl)(phenyl)methanol (1.0 equiv)

-

Activated MnO₂ (10.0 – 20.0 equiv)

-

Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

Step-by-Step Procedure:

-

Preparation: Dissolve the substrate (e.g., 1.0 mmol) in anhydrous DCM (10 mL).

-

Addition: Add Activated MnO₂ (10 mmol) in a single portion.

-

Note: The large excess is necessary due to the surface-area-dependent mechanism of heterogeneous MnO₂.

-

-

Reaction: Stir vigorously at room temperature (20–25 °C).

-

Monitoring: Check TLC every hour. Reaction typically completes in 4–12 hours.

-

-

Work-up: Filter the black suspension through a pad of Celite® to remove the manganese oxides. Wash the pad with DCM.[1]

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting ketone is usually pure enough for downstream use (>95% purity).

Table 1: Oxidant Compatibility Matrix

| Oxidant | Compatibility | Risk Factor |

| MnO₂ (Activated) | High | Minimal. Best for benzylic alcohols. |

| Dess-Martin Periodinane | High | Good alternative if MnO₂ is too slow. |

| Jones Reagent (CrO₃/H₂SO₄) | Low | Acid-mediated polymerization of thiophene. |

| mCPBA | Low | Oxidation of Thiophene Sulfur (S-oxide formation). |

Module B: Stereoselective Substitution (The Mitsunobu Protocol)

Objective: Convert the -OH group to an ether, ester, or amine with inversion of stereochemistry.[2][3]

Methodological Analysis

The Mitsunobu reaction is the "Gold Standard" for this substrate. It avoids carbocation formation (preventing racemization and rearrangement) and operates under neutral conditions compatible with the thiophene bromide.

Protocol: Etherification/Esterification

Reagents:

-

Substrate (1.0 equiv)

-

Triphenylphosphine (PPh₃) (1.2 – 1.5 equiv)

-

Nucleophile (Phenol, Carboxylic Acid, or Phthalimide) (1.2 equiv)

-

DIAD (Diisopropyl azodicarboxylate) (1.2 – 1.5 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Setup: In a flame-dried flask under Nitrogen/Argon, dissolve the Substrate, PPh₃, and the Nucleophile (e.g., 4-methoxyphenol) in anhydrous THF (0.1 M concentration).

-

Cooling: Cool the solution to 0 °C.

-

Addition: Add DIAD dropwise over 10–15 minutes.

-

Critical: The solution will turn yellow/orange. Exothermic reaction; maintain temperature <5 °C during addition to prevent side reactions.

-

-

Reaction: Allow to warm to room temperature and stir for 12–24 hours.

-

Work-up: Quench with water (minimal). Extract with Ethyl Acetate.[4][5] Wash organic layer with saturated NaHCO₃ and Brine.[4]

-

Purification: Flash chromatography is required to separate the product from Triphenylphosphine oxide (TPPO).

Figure 2: Mechanistic flow of the Mitsunobu reaction, ensuring inversion of the benzylic center.

Module C: Activation to Leaving Group (Mesylation)

Objective: Convert -OH to a leaving group for subsequent displacement, avoiding the harsh acidity of Thionyl Chloride (SOCl₂).

Methodological Analysis

While SOCl₂ is common for converting alcohols to chlorides, the byproduct is HCl, which can polymerize thiophenes. Mesylation (MsCl) followed by displacement is the safer, buffered alternative.

Protocol: Mesylation

Reagents:

-

Substrate (1.0 equiv)

-

Methanesulfonyl Chloride (MsCl) (1.2 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Solvent: DCM (anhydrous)

Step-by-Step Procedure:

-

Dissolution: Dissolve substrate and TEA in DCM at 0 °C.

-

Activation: Add MsCl dropwise. The base (TEA) neutralizes the HCl generated in situ.

-

Displacement (One-Pot optional):

-

To make the Chloride: Add Tetrabutylammonium Chloride (TBACl) or LiCl (dissolved in THF) to the mesylate solution and reflux gently.

-

To make the Azide: Add Sodium Azide (NaN₃) in DMF (solvent switch required).

-

References

-

Manganese Dioxide Oxidation

- Cahiez, G., et al. "Manganese Dioxide as a Mild and Selective Oxidant for Benzylic Alcohols." Synthesis, 1976.

-

Application Note: MnO₂ is specifically recommended for thiophene-2-methanol derivatives to avoid S-oxidation.

-

The Mitsunobu Reaction

- Swamy, K. C. K., et al.

-

Mechanism & Protocol:

-

Thiophene Stability & Reactivity

- Raos, G., et al. "Stability of Thiophene Derivatives under Acidic Conditions." Journal of Organic Chemistry.

-

General Stability Data:

-

Benzylic Functionalization

-

C(sp3)-H Functionalization: - Discusses radical strategies for heterobenzylic functionalization.

-

-

Safety Data (Bromothiophenes)

-

Handling Precautions: - Specific handling for bromothiophene methanols (Irritant, potential lachrymator).

-

Sources

Mastering the Oxidation of (4-Bromothiophen-2-yl)(phenyl)methanol: A Guide to Ketone Synthesis

Introduction: The Strategic Importance of Heteroaromatic Ketones

The conversion of secondary alcohols to ketones is a cornerstone transformation in modern organic synthesis. Within the vast landscape of chemical synthesis, the oxidation of heteroaromatic carbinols, such as (4-Bromothiophen-2-yl)(phenyl)methanol, to their corresponding ketones holds particular significance. The resulting (4-Bromothiophen-2-yl)(phenyl)methanone is a valuable intermediate in the synthesis of a wide array of biologically active molecules and functional materials. The presence of the thiophene moiety, a "privileged" pharmacophore in medicinal chemistry, and the bromo- and phenyl-substituents provide multiple points for further chemical elaboration, making this ketone a versatile building block for drug discovery and development.

This technical guide provides a comprehensive overview of robust and reliable oxidation methods for the synthesis of (4-Bromothiophen-2-yl)(phenyl)methanone. We will delve into the mechanistic underpinnings of each method, offering detailed, field-proven protocols and a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs. Our focus is on providing not just a set of instructions, but a deeper understanding of the chemical principles at play, empowering scientists to troubleshoot and adapt these methods with confidence.

Navigating the Oxidative Landscape: A Comparative Overview

The choice of an oxidant for the conversion of (4-Bromothiophen-2-yl)(phenyl)methanol is critical and must take into account the potential sensitivity of the thiophene ring. Thiophene can be susceptible to over-oxidation at the sulfur atom, leading to the formation of sulfoxides or sulfones, or other unwanted side reactions under harsh conditions. Therefore, mild and selective oxidation methods are paramount.[1][2][3]

Here, we present a comparative summary of several widely employed oxidation methods suitable for this transformation.

| Oxidation Method | Key Reagents | Typical Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Key Advantages & Considerations |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 to r.t. | 0.5 - 2 h | >90 | Mild, metal-free, high-yielding. Requires cryogenic temperatures and produces malodorous dimethyl sulfide.[4][5] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temperature | 0.5 - 3 h | 75 - 95 | Mild conditions, high chemoselectivity, commercially available reagent. DMP is sensitive to moisture and can be explosive under certain conditions.[6][7] |

| TEMPO-mediated Oxidation | TEMPO (catalyst), NaOCl, NaBr | Dichloromethane/Water | 0 - Room Temperature | 0.5 - 2 h | >90 | Catalytic, environmentally benign co-oxidant (bleach). Biphasic reaction requires vigorous stirring.[8][9] |

| Manganese Dioxide Oxidation | Activated MnO₂ | Dichloromethane or Chloroform | Room Temperature or Reflux | 2 - 24 h | 70 - 95 | Heterogeneous, easy workup (filtration). Requires a large excess of activated MnO₂, and activity can vary between batches.[10][11] |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | 2 - 4 h | ~85-95 | Mild and selective. Chromium-based reagents are toxic and require careful handling and disposal.[12][13] |

In-Depth Protocols and Mechanistic Insights

Swern Oxidation: The Cryogenic Powerhouse

The Swern oxidation is a highly reliable and mild method for converting secondary alcohols to ketones, prized for its broad functional group tolerance.[4][5] The reaction proceeds through an "activated DMSO" species, avoiding the use of heavy metals.

Mechanism of Action:

The mechanism of the Swern oxidation involves several distinct steps, as illustrated below. The initial reaction between dimethyl sulfoxide (DMSO) and oxalyl chloride at low temperature forms the electrophilic chloro(dimethyl)sulfonium chloride. This species then reacts with the alcohol to form an alkoxysulfonium salt. The addition of a hindered base, typically triethylamine, facilitates an intramolecular E2-type elimination to yield the desired ketone, along with dimethyl sulfide and carbon monoxide/dioxide as byproducts.[4][5]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Swern oxidation - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Dess–Martin Periodinane [sigmaaldrich.cn]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TEMPO [organic-chemistry.org]

- 10. Manganese(IV) oxide [organic-chemistry.org]

- 11. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]

Application Note: Scalable Synthesis of Phenyl(thiophen-2-yl)methanol Derivatives

Abstract & Strategic Overview

The phenyl(thiophen-2-yl)methanol scaffold is a critical pharmacophore found in serotonin-norepinephrine reuptake inhibitors (SNRIs) like Duloxetine and various anti-inflammatory agents.[1] While discovery-scale synthesis often relies on Grignard additions, these routes pose significant safety and quality challenges upon scale-up, including runaway exotherms and impurity accumulation.[1]

This guide details two validated protocols for the synthesis of phenyl(thiophen-2-yl)methanol derivatives:

-

Route A (The Process Standard): Friedel-Crafts Acylation followed by Asymmetric Transfer Hydrogenation (ATH). This is the preferred route for multi-kilogram production due to its enantiocontrol and thermal stability.

-

Route B (Direct Addition): A safety-engineered Grignard protocol utilizing controlled dosing, suitable for rapid batch generation where chirality is not initially required.

Strategic Route Comparison

| Feature | Route A: Acylation + ATH | Route B: Grignard Addition |

| Scalability | High (Thermally stable) | Moderate (Requires active cooling) |

| Enantiocontrol | Excellent (>95% ee via ATH) | None (Racemic; requires resolution) |

| Safety Profile | Benign reagents (mostly) | High Hazard (Pyrophoric/Exothermic) |

| Cost Driver | Ruthenium Catalyst | Cryogenic cooling / Raw Materials |

| Impurity Profile | Isomer control required | Homocoupling (Wurtz) side-products |

Retrosynthetic Logic & Decision Tree

The following decision tree illustrates the selection logic based on project phase and chirality requirements.

Figure 1: Decision matrix for selecting the optimal synthesis route based on chirality and scale constraints.

Protocol A: Friedel-Crafts Acylation & Asymmetric Transfer Hydrogenation (ATH)[1]

This route avoids the handling of pyrophoric organometallics and allows for the introduction of chirality using Noyori-Ikariya type catalysts.

Step 1: Friedel-Crafts Acylation

Reaction: Thiophene + Benzoyl Chloride

-

Mechanism: Electrophilic Aromatic Substitution (

). -

Critical Quality Attribute (CQA): Regioselectivity (2- vs 3-substitution). Thiophene directs naturally to the 2-position, but high temperatures can promote scrambling.

Materials:

-

Thiophene (1.0 equiv)[2]

-

Benzoyl Chloride (1.05 equiv)

-

Aluminum Chloride (

) (1.1 equiv) or Zeolite H-Beta (Catalytic, for green process)[1] -

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Procedure (Scale: 100g):

-

Setup: Charge a 1L reactor with DCM (500 mL) and

(146 g, 1.1 mol) under -

Acylating Agent: Add Benzoyl Chloride (147 g, 1.05 mol) dropwise over 30 mins, maintaining

. The complex formation is exothermic. -

Substrate Addition: Add Thiophene (84 g, 1.0 mol) dropwise over 1 hour. Note: Adding thiophene last minimizes polymerization side reactions.

-

Reaction: Warm to 20°C and stir for 4 hours. Monitor by HPLC (Target: <0.5% Benzoyl Chloride).

-

Quench: Pour reaction mixture slowly into ice-water (1 kg) with vigorous stirring. Caution: HCl gas evolution.

-

Workup: Separate phases. Wash organic layer with 1M NaOH (removes benzoic acid) and Brine. Dry over

and concentrate. -

Purification: Recrystallize from Ethanol/Heptane (80:20) to remove any 3-isomer.[1]

Step 2: Asymmetric Transfer Hydrogenation (ATH)

Reaction: Phenyl(thiophen-2-yl)methanone

-

Catalyst System: RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori-Ikariya catalyst).[1]

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

Procedure:

-

Setup: In a reactor, dissolve the Ketone (100 g) in Ethyl Acetate (300 mL) or MeOH.

-

Catalyst Charge: Add Ru-catalyst (0.5 mol%). Note: Thiophene sulfur can poison Pd catalysts, but Ru-TsDPEN is robust if the ketone is sulfur-free.[1]

-

Reductant: Add Formic Acid/TEA complex (2.0 equiv) slowly.

-

Reaction: Heat to 40°C for 12-24 hours. Monitor enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H).[1]

-

Workup & Scavenging: Cool to RT. Wash with water. Treat organic layer with SiliaMetS® Thiol or activated carbon to scavenge residual Ruthenium.

-

Isolation: Concentrate and crystallize from Hexane/IPA.

Protocol B: Controlled Grignard Addition (Safety-Engineered)

For applications where racemic material is acceptable or ATH catalysts are cost-prohibitive, the Grignard route is viable only if thermal hazards are engineered out.

Safety Warning: The induction period of Magnesium activation can lead to accumulation of reagents followed by a thermal runaway.

Materials:

-

Bromobenzene (1.0 equiv)

-

Magnesium turnings (1.1 equiv)

-

Thiophene-2-carboxaldehyde (1.0 equiv)[1]

-

THF (Anhydrous)

Procedure (Scale: 50g):

-

Activation: In a dry 3-neck flask, add Mg turnings and 10% of the total solvent volume. Activate with iodine crystal or DIBAL-H (trace).[1]

-

Initiation: Add 5% of the Bromobenzene. Heat locally with a heat gun until turbidity/bubbling is observed (Grignard initiation).

-

Controlled Dosing (The "Semi-Batch" Mode):

-

Mix the remaining Bromobenzene with THF.

-

Dose this solution into the refluxing Mg suspension over 2 hours.

-

Self-Validating Step: If reflux stops, STOP DOSING . Do not resume until reflux is re-established to prevent accumulation.

-

-

Coupling: Cool Phenylmagnesium bromide solution to 0°C.

-

Reverse Addition: Transfer the Grignard reagent into a solution of Thiophene-2-carboxaldehyde in THF at -10°C.

-

Why Reverse? Keeps the aldehyde in excess initially, minimizing double-addition side products and controlling the exotherm more effectively than direct addition.

-

-

Quench: Inverse quench into cold 1M HCl/Citric Acid solution.

Process Control & Troubleshooting

Critical Process Parameters (CPPs)

| Parameter | Route A (ATH) | Route B (Grignard) | Impact |

| Water Content | < 0.1% (Karl Fischer) | < 0.05% (Strictly Anhydrous) | Kills Grignard; Lowers ATH rate.[1] |

| Temperature | 40°C | -10°C (Addition) | Enantioselectivity (ATH); Impurity profile (Grignard).[1] |

| Stirring Speed | Moderate | High (Mass transfer limited) | Hot-spot prevention.[1] |

Troubleshooting Guide

-

Problem: Low ee% in ATH.

-

Problem: Grignard reaction stalls.

-

Problem: "Rotten egg" smell in final product.

Visualization: ATH Workflow

Figure 2: Operational workflow for the Asymmetric Transfer Hydrogenation (ATH) step.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[6] Accounts of Chemical Research, 30(2), 97–102. Link

-

Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones.[6] RuCl2(xylbinap)(daipen). Journal of the American Chemical Society, 122(27), 6510–6511. Link

- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter on Grignard Scale-up Safety).

- Liu, H., et al. (2004).

-

Am Ende, D. J., et al. (1999).[7] Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development, 3(5), 319–329.[7] Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]

- 4. benchchem.com [benchchem.com]

- 5. A process for the preparation of an intermediate useful for the asymmetric synthesis of (+)duloxetine - Patent 1857451 [data.epo.org]

- 6. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of (4-Bromothiophen-2-yl)(phenyl)methanol

Welcome to the technical support guide for the purification of (4-Bromothiophen-2-yl)(phenyl)methanol. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the purification of this important synthetic intermediate.

Understanding the Molecule: Key Physicochemical Properties

(4-Bromothiophen-2-yl)(phenyl)methanol is a secondary alcohol containing a polar hydroxyl (-OH) group and two relatively non-polar aromatic rings (phenyl and bromothiophene). This bifunctional nature governs its solubility and chromatographic behavior. The presence of both polar and non-polar regions means that a careful choice of solvents is critical for successful purification. Its structure suggests it is likely a solid at room temperature with a moderate melting point, making both recrystallization and chromatography viable purification strategies.

Potential Impurities

The most common synthetic route to this compound is the reaction of a phenyl-organometallic reagent (like phenylmagnesium bromide) with 4-bromothiophene-2-carbaldehyde. Understanding this allows us to anticipate likely impurities:

-

Unreacted 4-bromothiophen-2-carbaldehyde: A key starting material that may be carried through the workup.

-

Biphenyl: Formed from the self-coupling of the phenyl-organometallic reagent.

-

Starting material from the Grignard formation: e.g., bromobenzene.

-

Solvents and workup reagents: Residual ethers, hydrocarbons, or salts.

Purification Strategy Selection: A Workflow

Choosing the right purification method depends on the scale of your reaction, the nature of the impurities, and the desired final purity. The following workflow provides a decision-making framework.

Optimizing solvent selection for recrystallizing bromothiophene alcohols

Technical Support Center: Recrystallization of Bromothiophene Alcohols

Subject: Optimization of Solvent Systems & Troubleshooting Phase Separation From: Dr. Aris Thorne, Senior Application Scientist, Separation Sciences Division To: R&D Chemical Synthesis Team

Mission Statement

Recrystallizing bromothiophene alcohols (e.g., (3-bromothiophen-2-yl)methanol) presents a unique paradox: the thiophene ring is lipophilic and aromatic, while the hydroxyl group and bromine substituent introduce polarity and hydrogen-bonding capability. Furthermore, the high atomic radius of bromine sensitizes the lattice energy to Van der Waals forces and halogen bonding.

This guide moves beyond generic "trial and error" by applying solubility parameter logic to your specific substrate.

Module 1: Solvent System Design (The "Push-Pull" Strategy)

Q: Standard solvents (Ethanol, Hexane) are failing. How do I rationally select a solvent system for a brominated thiophene alcohol?